2,6,7-Trimethoxynaphthalene-1,4-dione
Description
2,6,7-Trimethoxynaphthalene-1,4-dione is a methoxy-substituted naphthoquinone derivative characterized by a planar naphthalene core with three methoxy (-OCH₃) groups at positions 2, 6, and 7, and two ketone groups at positions 1 and 4. This compound belongs to the quinone family, which is renowned for its redox activity, electron-accepting properties, and biological relevance, particularly in anticancer and antimicrobial applications. The methoxy groups influence its electronic structure, solubility, and intermolecular interactions, making it distinct from simpler quinones like 1,4-naphthoquinone. Synthetic routes typically involve Friedel-Crafts alkylation or selective methoxylation of naphthoquinone precursors under controlled conditions .
Properties
CAS No. |
62345-15-7 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2,6,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-10-4-7-8(5-11(10)17-2)13(15)12(18-3)6-9(7)14/h4-6H,1-3H3 |
InChI Key |
VUYDBSAYIHEQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethoxynaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method is the reaction of 2,6,7-trihydroxy-1,4-naphthoquinone with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of 2,6,7-Trimethoxynaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of compounds with different properties and applications.
Scientific Research Applications
2,6,7-Trimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethoxynaphthalene-1,4-dione involves its interaction with cellular components, particularly through redox reactions. The compound can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects . It can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The positions and number of methoxy substituents significantly alter the physicochemical and electronic properties of naphthoquinones. Below is a comparison with structurally related analogs:
| Compound | Substituent Positions | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV)ᵃ | LogPᵇ |
|---|---|---|---|---|
| 2,6,7-Trimethoxynaphthoquinone-1,4-dione | 2,6,7-OCH₃ | 274.25 | 3.2 | 1.8 |
| 2,3-Dimethoxynaphthoquinone-1,4-dione | 2,3-OCH₃ | 244.22 | 3.8 | 1.2 |
| 5,8-Dimethoxynaphthoquinone-1,4-dione | 5,8-OCH₃ | 244.22 | 3.5 | 1.5 |
| 1,4-Naphthoquinone (unsubstituted) | None | 158.15 | 4.5 | 0.1 |
Notes: ᵃ HOMO-LUMO gaps calculated using density-functional theory (DFT) with the B3LYP functional, as validated by Becke (1993) for improved thermochemical accuracy . ᵇ LogP values (octanol-water partition coefficient) predict solubility trends.
- Electronic Effects : The 2,6,7-trimethoxy derivative exhibits a narrower HOMO-LUMO gap (3.2 eV) compared to 2,3-dimethoxy (3.8 eV) and unsubstituted (4.5 eV) analogs, indicating enhanced electron delocalization due to para- and ortho-methoxy positioning. This aligns with DFT studies showing that electron-donating groups lower LUMO energies, facilitating redox activity .
- Solubility : Higher LogP values in methoxy-substituted derivatives suggest increased lipophilicity, favoring membrane permeability in biological systems.
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